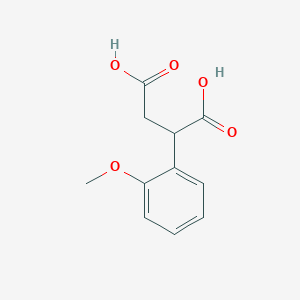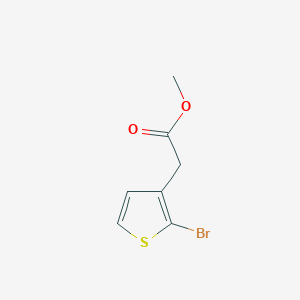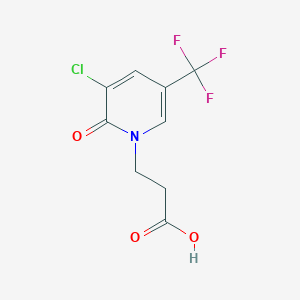
3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionic acid
Overview
Description
Physical And Chemical Properties Analysis
The compound “3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionic acid” has been listed in a chemical database1. However, the specific physical and chemical properties such as melting point, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, and physical properties are not provided in the source1.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : Studies have explored the synthesis of related compounds, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the significance of specific reaction conditions and their impact on yield and purity (Liu, 2014).
- Chemical Structure Analysis : Research has been conducted on compounds like (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, examining their crystal structures and hydrogen bonding patterns (K. Di, 2010).
- Intermediate for Pesticides : A study on 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide acetone hemisolvate suggests its use as an intermediate in creating insecticides like tefluthrin (Dongqing Liu et al., 2006).
- Functionalization of Pyridines : Research on regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines provides insights into the conversion of these compounds into carboxylic acids, which could be relevant to the study of 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionic acid (F. Cottet et al., 2004).
Applications in Organic Chemistry and Crystallography
- Organic Synthesis : Studies have been conducted on the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors, indicating the relevance of such compounds in organic synthesis (L. Kiss et al., 2008).
- Crystallographic Studies : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, which can be insightful for understanding similar compounds (N. Ye & J. Tanski, 2020).
Additional Relevant Research
- Pesticide Synthesis : The synthesis of 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, a key intermediate for a ryanodine acceptor activator insecticide, provides an example of the potential applications in pesticide development (Tan Hai-jun, 2009).
- Amino Acid Derivatives : Research on the complexes of the {ReVOX2}+ core with single amino acid chelate derivatives might offer insights into the coordination chemistry aspects of similar pyridine derivatives (Lihui Wei et al., 2005).
properties
IUPAC Name |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c10-6-3-5(9(11,12)13)4-14(8(6)17)2-1-7(15)16/h3-4H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZAALGMWMUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




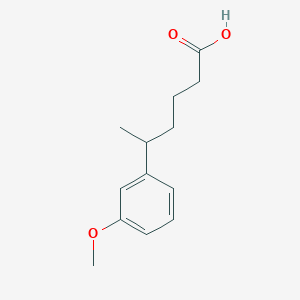
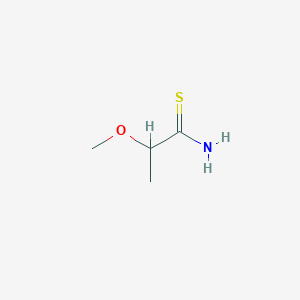
![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)

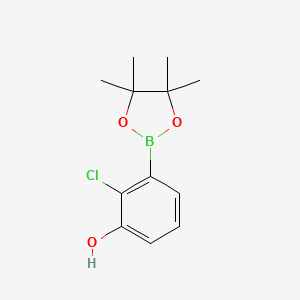

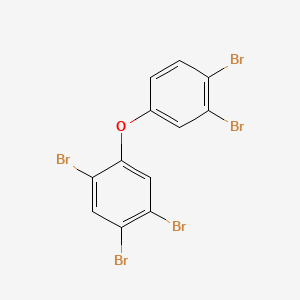

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)
![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
